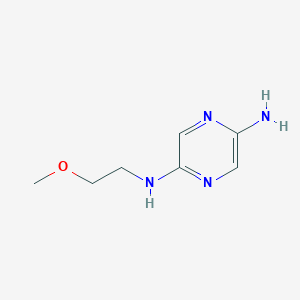
N-(2-methoxy-ethyl)-pyrazine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-ethyl)-pyrazine-2,5-diamine is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling N-(2-methoxy-ethyl)-pyrazine-2,5-diamine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact. Gloves should be inspected before use and removed without touching the outer surface .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors. For higher exposure risks, employ NIOSH-approved respirators (e.g., P95 for particulates or ABEK-P2 cartridges for organic vapors) .
- Spill Management : Collect spills using non-sparking tools in sealed containers. Avoid water jets to prevent aerosolization .
- Disposal : Dispose of contaminated materials via licensed hazardous waste services. Do not drain into sewage systems .
- Toxicity Data :
| Hazard Type | GHS Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H319 | Serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
| Table 1: Key hazard classifications based on safety data sheets . |
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Boc Protection Strategy : React pyrazine-2,5-diamine with tert-butoxycarbonyl (Boc) groups under basic conditions. Subsequent deprotection with trifluoroacetic acid yields the primary amine intermediate .
- Methoxyethyl Functionalization : Couple the intermediate with 2-methoxyethyl groups using Hünig’s base (N,N-diisopropylethylamine) and maleimide esters. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Optimization : Control reaction temperature (20–25°C) and anhydrous conditions to minimize side reactions. Monitor progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use 1H-NMR (DMSO-d6) to confirm methoxyethyl protons (δ 3.3–3.5 ppm) and pyrazine aromatic protons (δ 8.1–8.3 ppm) .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (expected m/z: [M+H]+ = 196.2 g/mol) .
Advanced Research Questions
Q. How does the methoxyethyl substituent influence the supramolecular packing of pyrazine derivatives?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction reveals that methoxyethyl groups disrupt π-π stacking between pyrazine rings. Instead, CH···O hydrogen bonds dominate, leading to layered structures .
- Synthon Analysis : Compare with unsubstituted pyrazine-2,5-diamine. Methoxyethyl groups reduce reliance on pyrazine-based synthons (e.g., hydrogen-bonded dimers) and promote CH···N interactions with adjacent molecules .
Q. What role does this compound play in bioconjugation strategies for targeted drug delivery?
- Methodological Answer :
- Linker Design : The compound’s primary amines serve as attachment points for maleimide-activated antibodies or peptides. Optimize pH (7.4–8.0) for efficient thiol-maleimide coupling .
- In Vivo Imaging : Conjugate with near-infrared fluorophores (e.g., Cy7) for tumor-targeted optical imaging. Validate specificity using murine xenograft models and fluorescence microscopy .
Q. How can researchers resolve contradictions in biological activity data for pyrazine-2,5-diamine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, alkyl chain length) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Data Normalization : Account for batch-to-batch variability in cytotoxicity assays (e.g., MTT) by including internal controls (e.g., doxorubicin) and normalizing to cell viability baselines .
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
2-N-(2-methoxyethyl)pyrazine-2,5-diamine |
InChI |
InChI=1S/C7H12N4O/c1-12-3-2-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H2,8,10)(H,9,11) |
InChI-Schlüssel |
KJUPXFIONCERBY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=NC=C(N=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













